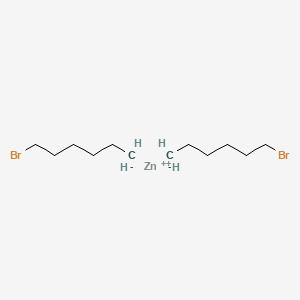

Zinc, bis(6-bromohexyl)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

166115-20-4 |

|---|---|

Molecular Formula |

C12H24Br2Zn |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

zinc;1-bromohexane |

InChI |

InChI=1S/2C6H12Br.Zn/c2*1-2-3-4-5-6-7;/h2*1-6H2;/q2*-1;+2 |

InChI Key |

ZCCHCAHGQAOBJG-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]CCCCCBr.[CH2-]CCCCCBr.[Zn+2] |

Origin of Product |

United States |

Br Ch₂ ₆br + Mg → Br Ch₂ ₆mgbr2. 2 Br Ch₂ ₆mgbr + Zncl₂ → Br Ch₂ ₆ ₂zn + 2 Mgbrcl

An alternative approach involves the direct insertion of activated zinc, often referred to as Rieke zinc, into a carbon-halogen bond . To achieve selectivity, a precursor such as 6-bromo-1-iodohexane can be used, as the carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-bromine bond. This reaction initially forms the organozinc halide, iodo(6-bromohexyl)zinc.

Br(CH₂)₆I + Zn → Br(CH₂)₆ZnI*

The desired bis(6-bromohexyl)zinc can then be obtained through a subsequent disproportionation reaction (Schlenk equilibrium), which can be driven to the right by removing the zinc dihalide (ZnI₂) through precipitation or extraction . All these procedures require strict anhydrous and oxygen-free conditions to prevent the decomposition of the highly reactive organozinc products.

Table 3: Methods for the Synthesis of Bis(6-bromohexyl)zinc

| Precursor | Zinc Source / Reagents | Solvent | Key Intermediate | Reference |

|---|---|---|---|---|

| 1,6-Dibromohexane (B150918) | 1. Magnesium (Mg) 2. Zinc Chloride (ZnCl₂) | Tetrahydrofuran (B95107) (THF) | 6-Bromohexylmagnesium bromide | |

| 6-Bromo-1-iodohexane | Activated Zinc (Rieke Zinc, Zn*) | Tetrahydrofuran (THF) | Iodo(6-bromohexyl)zinc | [7, 8] |

Synthetic Methodologies for Bis 6 Bromohexyl Zinc

Direct Metalation Approaches

Direct metalation involves the reaction of an organic halide with metallic zinc. The success of this method is highly dependent on the reactivity of the zinc metal and the reaction conditions.

Standard zinc metal is often unreactive towards organic halides. To overcome this, highly reactive forms of zinc are employed. Rieke® Zinc, generated by the reduction of zinc salts like zinc chloride with a reducing agent such as lithium naphthalenide, is a prominent example. nih.govresearchgate.net This form of zinc is a fine, black powder with a high surface area, making it significantly more reactive. nih.gov The enhanced reactivity of Rieke® Zinc allows for the direct oxidative addition of alkyl bromides, such as 1,6-dibromohexane (B150918), to form the corresponding organozinc reagent. nih.govriekemetals.com This method is advantageous as it can tolerate a variety of functional groups that would be incompatible with more reactive organometallic reagents like organolithiums or Grignard reagents. sigmaaldrich.com

| Zinc Source | Description | Key Advantages | Reference |

|---|---|---|---|

| Standard Zinc Dust/Powder | Commercially available, less reactive form of zinc. | Low cost and readily available. | nih.gov |

| Rieke® Zinc | Highly reactive zinc prepared by reduction of zinc salts. | Enables direct reaction with less reactive organic halides and tolerates a wider range of functional groups. | nih.govresearchgate.netriekemetals.comsigmaaldrich.com |

The choice of solvent and reaction temperature are critical parameters in the synthesis of organozinc reagents. Solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used. rsc.orgbeilstein-journals.org THF is a good solvent for the formation of organozinc compounds, though in some cases, reactions may require elevated temperatures to proceed at a reasonable rate. beilstein-journals.org Studies have shown that the solvent can play a more complex role than simply dissolving the reactants. For instance, single-particle fluorescence microscopy has revealed that the rate of oxidative addition of an organoiodide to the zinc surface is accelerated in dimethyl sulfoxide (B87167) (DMSO) compared to THF. researchgate.net

The presence of salts, particularly lithium chloride (LiCl), has a profound effect on the reaction. wikipedia.org LiCl is believed to facilitate the solubilization of organozinc intermediates from the metal surface, thereby exposing fresh zinc for reaction. nih.gov This leads to the formation of more nucleophilic organozincate complexes. beilstein-journals.org

Temperature also significantly influences the reaction rate. While some preparations using highly activated zinc can proceed at room temperature, others may require heating to achieve a good yield. rsc.orgbeilstein-journals.org Careful control of the temperature is necessary to balance the reaction rate with potential side reactions.

| Parameter | Effect | Example/Observation | Reference |

|---|---|---|---|

| Solvent | Influences solubility of intermediates and reaction rate. | DME can be more effective than THF for certain organozinc preparations. DMSO accelerates oxidative addition compared to THF. | rsc.orgresearchgate.net |

| Temperature | Controls the rate of reaction. | Increasing temperature can significantly increase the reaction rate, but must be optimized to avoid side reactions. | rsc.org |

| Additives (e.g., LiCl) | Enhances solubility of organozinc species and increases reactivity. | LiCl forms soluble adducts with the organozinc compound, removing it from the metal surface and promoting further reaction. | nih.govwikipedia.org |

The direct formation of organozinc reagents from zinc metal and organic halides is a two-step process. nih.gov The first step is the oxidative addition of the organic halide to the zinc surface, forming a surface-bound organozinc intermediate. nih.gov This is followed by the second step, which is the solubilization of this intermediate into the reaction medium. nih.gov

The mechanism of oxidative addition itself can vary. For polarized substrates like alkyl halides, a non-concerted mechanism, similar to an SN2 reaction, is often proposed. libretexts.orglibretexts.org In this pathway, the metal attacks the carbon atom, leading to the displacement of the halide. Alternatively, a radical pathway can occur, which involves single electron transfer steps. libretexts.org The specific pathway can be influenced by the nature of the organic halide, the metal, and the reaction conditions.

Transmetalation Routes from Organometallic Precursors

An alternative to direct metalation is transmetalation, where a more reactive organometallic compound is treated with a zinc salt. This method is widely used due to its reliability and the commercial availability of many organolithium and Grignard reagents.

Organolithium reagents are highly reactive and can be prepared from the corresponding organic halide and lithium metal. The resulting organolithium compound can then undergo transmetalation with a zinc halide, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), to yield the desired organozinc species. researchgate.net This approach offers the advantage of starting with a well-defined organometallic precursor. For the synthesis of bis(6-bromohexyl)zinc, 6-bromohexyllithium would first be prepared, followed by reaction with a zinc halide. Care must be taken as organolithium reagents are strong bases and can be incompatible with certain functional groups. libretexts.org

Grignard reagents (R-MgX) are another class of commonly used organometallic precursors for transmetalation. wikipedia.org They are typically prepared by reacting an organic halide with magnesium metal. uni-muenchen.de The subsequent reaction of the Grignard reagent with a zinc salt, such as ZnCl₂, results in the formation of the corresponding organozinc compound through a transmetalation reaction. researchgate.netwikipedia.org This method is often preferred over the organolithium route due to the slightly lower reactivity and higher functional group tolerance of Grignard reagents. The reaction of 6-bromohexylmagnesium bromide with a zinc halide would provide a viable route to bis(6-bromohexyl)zinc.

| Precursor | Zinc Source | General Reaction | Key Features | Reference |

|---|---|---|---|---|

| Organolithium (e.g., 6-bromohexyllithium) | Zinc Halide (e.g., ZnCl₂, ZnBr₂) | 2 R-Li + ZnX₂ → R₂Zn + 2 LiX | Highly reactive precursor; intolerant of acidic protons. | researchgate.netlibretexts.org |

| Grignard Reagent (e.g., 6-bromohexylmagnesium bromide) | Zinc Halide (e.g., ZnCl₂, ZnBr₂) | 2 R-MgX + ZnX₂ → R₂Zn + 2 MgX₂ | More functional group tolerant than organolithiums. | researchgate.netwikipedia.orguni-muenchen.de |

Ligand Exchange Reactions and their Stereochemical Implications

Ligand exchange reactions are fundamental to the chemistry of organozinc compounds, governing their formation, stability, and reactivity. In the context of bis(6-bromohexyl)zinc, these equilibria are crucial for both its synthesis via transmetalation and its potential in-situ modification. The most relevant equilibrium is the Schlenk equilibrium, which describes the redistribution of ligands between a diorganozinc species (R₂Zn) and a zinc salt (ZnX₂).

For bis(6-bromohexyl)zinc, this equilibrium can be represented as:

(Br(CH₂)₆)₂Zn + ZnX₂ ⇌ 2 Br(CH₂)₆ZnX

where X is typically a halide such as Br⁻, Cl⁻, or I⁻. The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of the halide. In coordinating solvents like tetrahydrofuran (THF) or diethyl ether, the monoalkylzinc halide species, 6-bromohexylzinc halide (Br(CH₂)₆ZnX), is often favored. Conversely, in non-polar solvents like hexane (B92381) or toluene, the equilibrium tends to shift towards the diorganozinc species, bis(6-bromohexyl)zinc.

Transmetalation, a form of ligand exchange, is a primary route to synthesize bis(6-bromohexyl)zinc from other organometallic precursors, such as organolithium or Grignard reagents:

2 Br(CH₂)₆MgBr + ZnCl₂ → (Br(CH₂)₆)₂Zn + 2 MgBrCl

This reaction proceeds via the exchange of the 6-bromohexyl group from magnesium to the more electronegative zinc center. The formation of insoluble magnesium salts (e.g., MgBrCl) helps drive the reaction to completion.

While the 6-bromohexyl ligand is achiral, the stereochemical implications of ligand exchange become significant when chiral auxiliary ligands are introduced. The addition of a chiral ligand (L*), such as (-)-sparteine (B7772259) or a chiral diamine, can shift the Schlenk equilibrium and generate a well-defined, chiral organozinc complex.

(Br(CH₂)₆)₂Zn + ZnBr₂ + 2 L ⇌ 2 [L•(Br(CH₂)₆ZnBr)]**

The formation of this chiral complex can enable the use of the otherwise achiral 6-bromohexylzinc reagent in stereoselective transformations. The stability and reactivity of this complex are dictated by the thermodynamics of the ligand exchange process, highlighting the importance of understanding these fundamental equilibria.

Table 1: Ligand Exchange Scenarios for Bis(6-bromohexyl)zinc Systems

| Reaction Type | Reactants | Products | Key Considerations |

|---|---|---|---|

| Schlenk Equilibrium | (Br(CH₂)₆)₂Zn + ZnBr₂ | 2 Br(CH₂)₆ZnBr | Solvent-dependent; THF favors the monoalkyl species, non-polar solvents favor the dialkyl species. |

| Transmetalation (Grignard) | 2 Br(CH₂)₆MgBr + ZnCl₂ | (Br(CH₂)₆)₂Zn + 2 MgBrCl | Common synthetic route; driven by the precipitation of magnesium salts. |

| Chiral Ligand Addition | (Br(CH₂)₆)₂Zn + Chiral Ligand (L) | [L•(Br(CH₂)₆)₂Zn] | Forms a chiral-at-metal complex; useful for asymmetric synthesis. |

Convergent and Divergent Synthetic Strategies for Incorporating 6-Bromohexyl Chains

The synthesis of bis(6-bromohexyl)zinc can be approached using either convergent or divergent strategies, which differ in how the key structural components—the C-Zn bond and the 6-bromohexyl chain—are assembled.

A divergent strategy focuses on first synthesizing a versatile, functionalized building block, such as 1,6-dibromohexane. This precursor can then serve as a common starting point for a variety of transformations, including its conversion into the target organozinc compound. This approach is efficient when the building block itself is required for multiple synthetic targets.

Synthesis of 6-Bromohexyl-Functionalized Building Blocks

The most critical building block for synthesizing bis(6-bromohexyl)zinc is a hexane chain functionalized with bromine at the 6-position and another reactive group at the 1-position. The most common and direct precursor is 1,6-dibromohexane.

The synthesis of 1,6-dibromohexane is typically achieved from the inexpensive and readily available starting material, 1,6-hexanediol (B165255). Several reliable methods exist for this di-bromination transformation. A classic approach involves the reaction of 1,6-hexanediol with phosphorus tribromide (PBr₃) . This reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is subsequently displaced by bromide ions.

Another highly effective method is the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) [3, 4]. This reaction offers mild conditions and high yields, converting both hydroxyl groups into bromides. An alternative, well-established method is the reaction of the diol with concentrated hydrobromic acid (HBr) under reflux, often with a phase-transfer catalyst to improve efficiency .

These methods provide reliable access to 1,6-dibromohexane, the primary precursor for subsequent metallation steps.

Table 2: Selected Synthetic Routes to 1,6-Dibromohexane

| Starting Material | Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 1,6-Hexanediol | Phosphorus tribromide (PBr₃) | Neat or in ether, 0 °C to RT | 75-85% | |

| 1,6-Hexanediol | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane (CH₂Cl₂), 0 °C to RT | 88-95% | [3, 4] |

| 1,6-Hexanediol | Aqueous Hydrobromic Acid (48% HBr) | Reflux, H₂SO₄ (cat.) | 80-90% |

Subsequent Introduction of Zinc Centers into Pre-functionalized Ligands

Once the 6-bromohexyl building block is secured, the zinc center is introduced to form the target organometallic compound. The method of zinc introduction is critical, as it must be selective for one C-Br bond or proceed through a pre-activated intermediate to yield the desired bis(6-bromohexyl)zinc.

A highly effective and widely used method is the transmetalation from a Grignard reagent . This two-step convergent process begins with the mono-Grignard formation from 1,6-dibromohexane. By carefully controlling stoichiometry (using an excess of 1,6-dibromohexane relative to magnesium), the formation of the di-Grignard reagent can be minimized, selectively yielding 6-bromohexylmagnesium bromide. The subsequent addition of a zinc salt, typically anhydrous zinc chloride (ZnCl₂), to a stoichiometric amount of the Grignard reagent in an ethereal solvent like THF results in a clean transmetalation to afford bis(6-bromohexyl)zinc.

Reactivity and Transformational Chemistry of Bis 6 Bromohexyl Zinc

Fundamental Organometallic Reactions

The reactivity of bis(6-bromohexyl)zinc is fundamentally dictated by the nature of the carbon-zinc bond and the presence of the pendant bromohexyl groups. These features govern its nucleophilic character and play a crucial role in determining the chemoselectivity and regioselectivity of its reactions.

Nucleophilic Character of the Carbon-Zinc Bond

The carbon-zinc bond in diorganozinc reagents is characterized by a significant degree of covalent character, rendering them less reactive than their organolithium or Grignard counterparts. electronicsandbooks.com This moderated reactivity is a key attribute, allowing for a high degree of functional group tolerance. In the case of bis(6-bromohexyl)zinc, the nucleophilicity of the carbanionic center is sufficient to engage in a variety of reactions with electrophiles, yet it is generally unreactive towards ester, amide, or even ketone functionalities under standard conditions. core.ac.uk

The nucleophilic strength of bis(6-bromohexyl)zinc can be enhanced through transmetalation with more electropositive metals or by the formation of "ate" complexes. For instance, the addition of lithium salts can form zincate species, which exhibit increased reactivity. electronicsandbooks.com This modulation of nucleophilicity is a powerful tool in directing the outcome of reactions involving this reagent.

Role of the Pendant Bromohexyl Group in Chemoselectivity and Regioselectivity

The most intriguing aspect of bis(6-bromohexyl)zinc is the presence of the terminal bromoalkyl group. This functionality introduces the possibility of intramolecular reactions and influences the chemoselectivity of intermolecular processes. When reacting with a substrate possessing multiple electrophilic sites, the organozinc moiety will preferentially react with the most electrophilic center, while the alkyl bromide can participate in subsequent transformations under different reaction conditions.

This inherent bifunctionality allows for sequential reactions where the nucleophilic carbon-zinc bond reacts first, followed by a reaction at the carbon-bromine bond. For example, a cross-coupling reaction could be performed at the organozinc center, followed by a nucleophilic substitution or another cross-coupling at the terminal bromide. This orthogonality is a key feature in the design of complex synthetic strategies.

The regioselectivity of reactions involving bis(6-bromohexyl)zinc is primarily dictated by the nature of the electrophile. In reactions with unsymmetrical electrophiles, the site of attack will be governed by steric and electronic factors, a principle common to all organometallic additions.

Catalytic Cross-Coupling Reactions

Bis(6-bromohexyl)zinc is an excellent candidate for transition metal-catalyzed cross-coupling reactions, which provide powerful methods for the formation of carbon-carbon bonds. The reagent's moderate reactivity and functional group tolerance make it particularly well-suited for these transformations.

Palladium-Catalyzed Cross-Couplings (e.g., Negishi Coupling)

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a premier application for reagents like bis(6-bromohexyl)zinc. wikipedia.org This reaction is known for its broad substrate scope and high functional group tolerance. worldscientific.com In a typical Negishi coupling, bis(6-bromohexyl)zinc would be reacted with an aryl, vinyl, or other organic halide in the presence of a palladium(0) catalyst.

The catalytic cycle involves oxidative addition of the organic halide to the palladium(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The terminal bromohexyl group on the zinc reagent would be expected to remain intact under standard Negishi conditions, allowing for further functionalization.

Table 1: Hypothetical Palladium-Catalyzed Negishi Coupling of Bis(6-bromohexyl)zinc with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | SPhos | Toluene | 80 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | THF | 60 | 24 | 78 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos | Dioxane | 100 | 8 | 91 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (4) | - | DMF | 90 | 16 | 82 |

This data is hypothetical and for illustrative purposes only.

Copper-Promoted Cross-Coupling Methodologies

Copper-catalyzed or promoted cross-coupling reactions offer a complementary approach to palladium-catalyzed methods. These reactions are particularly useful for certain types of transformations, such as the coupling with acid chlorides to form ketones or with activated alkyl halides. The use of copper salts, often in stoichiometric amounts, can facilitate the reaction of organozinc reagents with a different range of electrophiles compared to palladium catalysis.

For bis(6-bromohexyl)zinc, a copper-promoted coupling with an acyl chloride would be expected to proceed chemoselectively at the carbon-zinc bond, yielding a bromo-functionalized ketone. This transformation highlights the utility of copper in mediating reactions that might be challenging under other conditions.

Table 2: Hypothetical Copper-Promoted Cross-Coupling of Bis(6-bromohexyl)zinc with Acyl Chlorides

| Entry | Acyl Chloride | Copper Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | CuCN·2LiCl | THF | 0 to rt | 2 | 92 |

| 2 | Acetyl chloride | CuI | Et₂O | -10 to rt | 3 | 88 |

| 3 | Cinnamoyl chloride | CuBr·SMe₂ | THF/DMS | -20 to rt | 4 | 85 |

| 4 | Thiophene-2-carbonyl chloride | Cu(acac)₂ | Toluene | rt | 6 | 79 |

This data is hypothetical and for illustrative purposes only.

Scope and Limitations in Carbon-Carbon Bond Formation

The synthetic utility of bis(6-bromohexyl)zinc in carbon-carbon bond formation is both broad and subject to certain limitations. Its strength lies in its ability to participate in a wide range of cross-coupling reactions with good functional group tolerance, a direct consequence of the covalent nature of the carbon-zinc bond. core.ac.uk The presence of the bromohexyl moiety offers a handle for subsequent synthetic manipulations, making it a valuable building block for the synthesis of complex molecules.

However, limitations do exist. The reagent's lower reactivity compared to organolithium or Grignard reagents means that it may not react with less reactive electrophiles without activation. Furthermore, the presence of the terminal bromide, while offering synthetic advantages, can also lead to side reactions under certain conditions, such as Wurtz-type homocoupling, particularly if more reactive metals or forcing conditions are employed. Careful control of reaction parameters is therefore crucial to achieve the desired chemoselectivity.

Electrophilic and Nucleophilic Reactions at the Bromine Centers

The presence of terminal bromine atoms on the hexyl chains of bis(6-bromohexyl)zinc introduces reactive sites for a variety of chemical transformations. These C-Br bonds can participate in nucleophilic substitution and radical reactions, allowing for the further functionalization of the organozinc core.

Selective Nucleophilic Substitution on the Alkyl Bromide

The carbon-bromine bond in bis(6-bromohexyl)zinc is susceptible to nucleophilic attack, providing a pathway for the introduction of various functional groups. This type of reaction, a nucleophilic substitution, involves an electron-rich species (the nucleophile) replacing the bromide ion. organic-chemistry.org The reactivity of the C-Br bond allows for the synthesis of a diverse array of symmetrically difunctionalized alkanes, assuming the integrity of the carbon-zinc bond is maintained under the reaction conditions.

While specific studies on the nucleophilic substitution reactions of bis(6-bromohexyl)zinc are not extensively documented, the general principles of SN1 and SN2 reactions can be applied. organic-chemistry.org The choice of nucleophile, solvent, and reaction conditions would be critical in directing the outcome and minimizing side reactions. For instance, the use of zinc-based ionic liquids has been shown to be an effective medium for direct nucleophilic substitution reactions of alcohols. rsc.orgmdpi.com

The synthesis of functionalized diorganozinc reagents often involves the direct insertion of zinc into carbon-halogen bonds. nih.govresearchgate.net This highlights the compatibility of many functional groups with the organozinc moiety, suggesting that nucleophilic substitution at the terminal bromine atoms of bis(6-bromohexyl)zinc could be achieved with a variety of nucleophiles. nih.gov The table below illustrates representative nucleophilic substitution reactions on alkyl bromides, which serve as analogous examples for the potential transformations of bis(6-bromohexyl)zinc.

Table 1: Analogous Nucleophilic Substitution Reactions on Alkyl Bromides

| Nucleophile | Product Type | Reaction Conditions | Reference |

| NaN3 | Alkyl Azide (B81097) | DMF, 80 °C | nih.gov |

| KSCN | Alkyl Thiocyanate | EtOH, reflux | researchgate.net |

| NaCN | Alkyl Nitrile | DMSO, 100 °C | wikipedia.org |

| R'ONa | Alkyl Ether | R'OH, reflux | tesisenred.net |

Quaternization Reactions for Cationic Group Introduction

The terminal bromine atoms of bis(6-bromohexyl)zinc can serve as electrophilic sites for quaternization reactions, particularly with tertiary amines. This reaction leads to the formation of quaternary ammonium (B1175870) salts, thereby introducing cationic charges at the termini of the alkyl chains. Such transformations are valuable for modifying the solubility and electronic properties of the molecule, and for creating precursors for materials science applications, such as anion exchange membranes. nih.gov

The quaternization process typically involves the direct reaction of the alkyl bromide with a tertiary amine, leading to the formation of a new carbon-nitrogen bond and a positively charged nitrogen center. nih.gov While specific examples with bis(6-bromohexyl)zinc are not detailed in the literature, the quaternization of similar long-chain bromoalkanes is a well-established synthetic procedure. nih.gov The quaternization of compounds has also been explored as a strategy in the development of novel antibiotics. nih.gov

The resulting dicationic organozinc species would possess unique properties, combining the reactivity of the organozinc core with the ionic character of the quaternary ammonium groups. The table below provides examples of quaternization reactions on bromoalkanes, which are analogous to the potential reactions of bis(6-bromohexyl)zinc.

Table 2: Analogous Quaternization Reactions of Bromoalkanes

| Tertiary Amine | Quaternary Ammonium Salt | Reaction Conditions | Reference |

| Trimethylamine (B31210) | R-N(CH3)3+ Br- | THF, Room Temp. | nih.gov |

| Pyridine | R-NC5H5+ Br- | Neat, 60 °C | nih.gov |

| Triethylamine | R-N(C2H5)3+ Br- | Acetonitrile, reflux | nih.gov |

Radical Pathways Involving the C-Br Bond

The carbon-bromine bond in bis(6-bromohexyl)zinc can also undergo homolytic cleavage to generate alkyl radicals. This can be initiated by radical initiators, light, or through single electron transfer (SET) processes. nih.govresearchgate.netnih.govdiva-portal.org These radical intermediates can then participate in a variety of transformations, including cyclization and coupling reactions. mdpi.combeilstein-journals.orgrsc.orgrsc.org

While specific studies on the radical reactions of bis(6-bromohexyl)zinc are limited, the generation of radicals from alkyl bromides is a fundamental process in organic synthesis. acs.org In the context of organozinc chemistry, single-electron transfer from a reductant to an alkyl halide can initiate the formation of an organozinc reagent. nih.gov Conversely, an existing organozinc compound with a C-Br bond could potentially undergo radical reactions at that site.

For bis(6-bromohexyl)zinc, intramolecular radical cyclization could be a possibility, leading to the formation of cyclic structures. The outcome of such reactions would depend on the reaction conditions and the presence of radical traps. The table below presents examples of radical reactions involving alkyl bromides, which are indicative of the potential reactivity of bis(6-bromohexyl)zinc.

Table 3: Analogous Radical Reactions Involving Alkyl Bromides

| Reaction Type | Initiator/Mediator | Product Type | Reference |

| Radical Cyclization | AIBN, Bu3SnH | Cyclohexane derivative | beilstein-journals.org |

| Reductive Coupling | Zinc powder | Dimerized alkane | acs.org |

| Atom Transfer Radical Addition | Cu(I) complex | Addition to alkene | umb.edu |

Addition Reactions and Associated Catalysis

While bis(6-bromohexyl)zinc is primarily considered as a reagent, the zinc center and the associated ligands can potentially exhibit catalytic activity in certain addition reactions, such as hydrosilylation and hydroboration.

Hydrosilylation Catalysis mediated by Zinc Species

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful tool in organic synthesis. nih.govmdpi.com Zinc-based catalysts have emerged as effective and environmentally benign alternatives to precious metal catalysts for these transformations. science.gov While there is no direct evidence of bis(6-bromohexyl)zinc acting as a catalyst for hydrosilylation, the general principles of zinc-catalyzed hydrosilylation suggest potential activity. nih.gov

The catalytic cycle for zinc-catalyzed hydrosilylation is proposed to involve the formation of a zinc hydride species, which then participates in the reduction of the unsaturated substrate. nih.gov The nature of the ligands on the zinc center can significantly influence the catalytic activity and selectivity. science.gov In the case of bis(6-bromohexyl)zinc, the bromohexyl groups would act as the ligands.

The table below summarizes representative examples of zinc-catalyzed hydrosilylation of carbonyls and imines, illustrating the types of transformations that could potentially be mediated by a zinc species like bis(6-bromohexyl)zinc.

Table 4: Examples of Zinc-Catalyzed Hydrosilylation

| Substrate | Silane | Product | Catalyst System | Reference |

| Acetophenone | PhSiH3 | 1-Phenylethanol | Zn(OAc)2 | mdpi.com |

| N-Benzylideneaniline | Ph2SiH2 | N-Benzyl-N-phenylamine | ZnEt2/ligand | nih.gov |

| Benzaldehyde | (EtO)3SiH | Benzyl alcohol | ZnCl2 | researchgate.net |

Hydroboration of Carbonyls and Imines

Hydroboration is a versatile reaction that involves the addition of a boron-hydride bond across a double or triple bond. rsc.org Zinc compounds have been shown to catalyze the hydroboration of carbonyls and imines, offering a chemoselective method for the synthesis of alcohols and amines. mdpi.comnih.govscispace.comresearchgate.net

Similar to hydrosilylation, the mechanism of zinc-catalyzed hydroboration is thought to proceed through the formation of a zinc hydride intermediate. scispace.com The chemoselectivity of these reactions is a key feature, with aldehydes often being reduced in preference to ketones. mdpi.com While bis(6-bromohexyl)zinc itself has not been reported as a hydroboration catalyst, its potential to form a catalytically active zinc hydride species in the presence of a borane (B79455) reagent cannot be ruled out.

The following table provides examples of zinc-catalyzed hydroboration reactions, demonstrating the scope and utility of this methodology.

Table 5: Examples of Zinc-Catalyzed Hydroboration

| Substrate | Borane | Product | Catalyst System | Reference |

| Benzaldehyde | Pinacolborane (HBpin) | Benzyl alcohol | Zn(OAc)2 | mdpi.com |

| Acetophenone | Pinacolborane (HBpin) | 1-Phenylethanol | ZnEt2/ligand | scispace.com |

| N-Benzylideneaniline | Pinacolborane (HBpin) | N-Benzyl-N-phenylamine | Zinc dihydride | nih.gov |

Coordination Chemistry of Zinc Complexes Incorporating 6 Bromohexyl Moieties

Ligand Design and Coordination Modes

The rational design of ligands is paramount in dictating the final architecture and properties of zinc complexes. The incorporation of 6-bromohexyl moieties into various ligand frameworks allows for a combination of strong, well-defined coordination to the zinc center and the introduction of a flexible, functionalizable side chain.

Multidentate Ligands Featuring 6-Bromohexyl Substituents

Multidentate ligands, which bind to a metal ion through multiple donor atoms, are frequently employed to create stable and well-defined zinc complexes. The introduction of 6-bromohexyl groups onto these ligands can be achieved through various synthetic methodologies.

A prominent class of multidentate ligands used for this purpose are terpyridine (tpy) derivatives. For instance, bis(terpyridine)quaterthiophenes have been synthesized with symmetrically distributed 6-bromohexyl side groups. researchgate.netresearchgate.net The synthesis of these ligands often involves a key step of reacting a terpyridine precursor with a thiophene (B33073) derivative bearing the 6-bromohexyl chain. rsc.org Another approach involves the Suzuki-Miyaura coupling strategy to prepare bromohexyl-functionalized unimers. rsc.org For example, 2,5-bis(2,2′:6′,2′′-terpyridine-4′-yl)-3-(6-bromohexyl)thiophene (M-Br) has been synthesized and used to create zinc-containing metallo-supramolecular polymers. rsc.org

Porphyrazines represent another class of macrocyclic ligands that have been functionalized with 6-bromohexyl groups. worldscientific.comworldscientific.com The synthesis of these complexes can involve the reaction of a dinitrile precursor, such as 2,3-bis(6-carbazol-9-yl-hexylsulfanyl)-but-2-enedinitrile, with a zinc source like Zn(BuO)₂. worldscientific.comworldscientific.com The 6-bromohexyl group can be introduced onto a precursor molecule, for example, by reacting 1,6-dibromohexane (B150918) with a suitable nitrogen-containing heterocycle like carbazole (B46965) to yield 9-(6-bromohexyl)-9H-carbazole, which is then used to build the larger ligand framework. worldscientific.comworldscientific.com

Hydrazone-based ligands are also versatile platforms for incorporating 6-bromohexyl substituents. These ligands are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with an appropriate aldehyde or ketone. researchgate.netrsc.org The 6-bromohexyl group can be introduced on either the aldehyde/ketone or the hydrazine precursor. These multidentate ligands can coordinate to zinc(II) in various modes, depending on the reaction conditions and the presence of different counter-anions. researchgate.net

Finally, pyridyl-tetrazole ligands have been alkylated with 1,6-dibromohexane to produce isomers such as 2-(6'-bromohexyl)-(1-tetrazol-5-yl)pyridine and 2-(6'-bromohexyl)-(2-tetrazol-5-yl)pyridine. researchgate.net These ligands have been shown to coordinate with various transition metals, including zinc. researchgate.net

Table 1: Examples of Multidentate Ligands with 6-Bromohexyl Substituents

| Ligand Type | Specific Example | Synthetic Strategy | Reference |

| Bis(terpyridine) | 2,5-bis(2,2′:6′,2′′-terpyridine-4′-yl)-3-(6-bromohexyl)thiophene | Suzuki-Miyaura coupling | rsc.org |

| Porphyrazine | Octa-carbazole substituted zinc(II) porphyrazine | Template synthesis from dinitrile precursors | worldscientific.comworldscientific.com |

| Hydrazone | p-hydroxybenzaldehyde isonicotinoylhydrazone derivative | Condensation reaction | rsc.org |

| Pyridyl-tetrazole | 2-(6'-bromohexyl)-(1-tetrazol-5-yl)pyridine | Alkylation of 2-(2H-tetrazol-5-yl)pyridine | researchgate.net |

Spectroscopic Characterization of Zinc Coordination Environments

A variety of spectroscopic techniques are employed to elucidate the coordination environment of zinc in these complexes. Given that zinc(II) has a filled d-shell ([Ar]d¹⁰), it is diamagnetic and thus NMR spectroscopy is a powerful tool. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of the ligands and their complexes. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule. For instance, in the characterization of zinc(II) porphyrazine complexes substituted with 6-bromohexyl linked carbazole moieties, the disappearance of the resonance for the C≡N group in the ¹³C NMR spectrum confirms the formation of the porphyrazine macrocycle. worldscientific.com In studies of zinc complexes with pyridyl-tetrazole ligands, ¹H NMR has been used to show that ligands with the pendant arm in the 2-N position of the tetrazole ring bind more strongly to the zinc ion. researchgate.net

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the complex. The coordination of a ligand to a zinc ion often results in a shift in the absorption bands of the ligand. researchgate.net For example, upon titration of terpyridine-based ligands with Zn²⁺, the original intramolecular charge transfer (ICT) band of the ligand can disappear, while a new absorption band appears at a different wavelength, indicating complex formation. researchgate.net In some zinc complexes, the electronic spectra are dominated by π→π* and n→π* transitions within the ligand, with only a small blue shift observed upon complexation. nih.gov

Mass spectrometry , particularly techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF, is used to determine the molecular weight of the complexes and confirm their stoichiometry. worldscientific.commdpi.com

Infrared (IR) spectroscopy is useful for identifying the coordination of specific functional groups to the zinc ion. For example, a shift in the stretching frequency of the C=N (imine) group in a hydrazone ligand upon complexation indicates the involvement of the imine nitrogen in coordination to the zinc center. nih.gov

The coordination geometry of zinc in these complexes is flexible, with tetrahedral, square planar, and octahedral geometries being common. nih.govmdpi.com The specific geometry is influenced by the denticity of the ligand and the nature of any co-ligands or counter-ions present. rsc.org

Supramolecular Assembly and Polymerization through Zinc Coordination

The reversible nature of the coordination bond between zinc(II) and multidentate ligands is a key feature that enables the construction of dynamic and responsive supramolecular architectures. The 6-bromohexyl groups can play a role in directing the assembly or providing a site for further functionalization of the resulting polymers.

Formation of Metallo-Supramolecular Polymers (MSPs)

Metallo-supramolecular polymers (MSPs) are formed through the self-assembly of ditopic or polytopic ligands (unimers) and metal ions. researchgate.netmdpi.com Zinc(II) is a popular choice for the metal node in MSPs due to its flexible coordination geometry and ability to form kinetically labile bonds. mdpi.com

Ligands such as the bis(terpyridine)thiophenes functionalized with 6-bromohexyl groups are designed to act as the organic building blocks for MSPs. researchgate.netresearchgate.net When these unimers are mixed with a zinc(II) salt, they spontaneously assemble into linear polymer chains through the formation of bis(terpyridine)-zinc(II) complexes. researchgate.netresearchgate.net The resulting MSPs can exhibit interesting properties, such as solubility in organic solvents, which can be tuned by the nature of the side chains. researchgate.netresearchgate.net For instance, ionic bis(tpy)quaterthiophenes with 6-bromohexyl side groups, when complexed with Zn²⁺, form MSPs that are soluble in alcohols. researchgate.net

The formation of these MSPs can be monitored by various techniques, including UV-Vis spectroscopy, which shows changes in the absorption spectra upon complexation, and viscosity measurements, which indicate an increase in the molecular weight of the polymer.

Dynamic Nature of Self-Assembled Zinc-Ligand Architectures

A key characteristic of these self-assembled systems is their dynamic nature. researchgate.netnih.gov The non-covalent coordination bonds that hold the assembly together can be reversibly broken and reformed, allowing the system to respond to external stimuli and exist in a state of thermodynamic equilibrium. mdpi.comnih.gov

This dynamic character is evident in processes like component exchange, where the constituents of the supramolecular assembly can be swapped with other components present in the solution. nih.gov For example, in a system containing a mixture of different ligand components, the formation of a particularly stable zinc-ligand architecture can drive the selection and amplification of the correct components from a virtual dynamic library of ligands. nih.gov

The assembly and disassembly of these zinc-ligand architectures can also be controlled by changing environmental conditions such as pH. nih.gov Protonation and deprotonation of the ligands can modulate their ability to coordinate to the zinc ions, leading to a reversible assembly and disassembly of the supramolecular structure. nih.gov This responsiveness is a hallmark of "smart" or adaptive materials. mdpi.com

Photophysical Properties of Zinc-Coordinated Systems

The coordination of ligands containing 6-bromohexyl moieties to zinc(II) can significantly influence their photophysical properties, leading to changes in their absorption and emission behavior. Zinc(II) itself is optically "innocent" due to its d¹⁰ electronic configuration, meaning it does not typically participate in metal-to-ligand or ligand-to-metal charge transfer transitions. researchgate.netmdpi.com Therefore, the observed photoluminescence in these complexes is usually ligand-based.

The complexation with zinc can lead to an enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.orgmdpi.com This is often attributed to the rigidification of the ligand upon coordination, which reduces non-radiative decay pathways. For example, the complexation of some Schiff base ligands with Zn²⁺ results in a significant increase in the fluorescence intensity and a blue shift in the emission wavelength. mdpi.com

The emission color of these zinc complexes can be tuned by modifying the structure of the ligand. researchgate.netrsc.org For instance, in a series of zinc(II) complexes with 4′-phenyl-2,2′:6′,2′′-terpyridine (ptpy) derivatives, varying the electron-donating ability of the substituent on the phenyl ring allows for the modulation of the emission color from violet to reddish-orange. researchgate.net This is due to the influence of the substituent on the intra-ligand charge transfer (ILCT) excited state. researchgate.netrsc.org

The photophysical properties of zinc complexes with 6-bromohexyl-functionalized ligands are of interest for potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as fluorescent sensors. researchgate.netrsc.org For example, metallo-supramolecular polymers based on zinc and bis(terpyridine) ligands have been investigated for their use in light-emitting diodes. researchgate.net Furthermore, the fluorescence of some zinc-based metallo-supramolecular polymers can be quenched by certain analytes, making them suitable for chemosensor applications. rsc.org

Table 2: Photophysical Data for Selected Zinc Complexes

Luminescence and Solvatochromic Behavior of Complexes

Zinc(II) complexes, particularly those with polypyridyl ligands like bipyridine or terpyridine, are known for their fascinating photophysical features. nih.gov While the zinc ion itself is photophysically inactive, its coordination to organic ligands can rigidify the ligand structure, reducing non-radiative decay pathways and enhancing luminescence. d-nb.info The emission in such complexes typically originates from ligand-centered (LC) π-π* or n-π* transitions, or from charge-transfer states.

The introduction of substituents onto the ligand framework, such as the 6-bromohexyl group, can modulate the electronic properties and, consequently, the luminescence of the complex. For instance, in related zinc complexes with substituted terpyridine ligands, the electron-donating or withdrawing nature of the substituent has been shown to tune the emission color from violet to reddish-orange. nih.gov While direct studies on 6-bromohexyl substituted ligands are scarce, it is conceivable that the bromoalkyl chain could influence the electronic distribution and steric environment around the chromophoric part of the ligand, thereby affecting the emission wavelength and quantum yield.

A notable characteristic of many luminescent zinc complexes is their solvatochromic behavior, where the emission color changes with the polarity of the solvent. nih.goviucr.org This phenomenon is often indicative of a significant change in the dipole moment of the complex upon excitation, which is characteristic of an intra-ligand charge transfer (ILCT) excited state. nih.gov In such a state, photoexcitation promotes an electron from a donor part of the ligand to an acceptor part. Polar solvents can stabilize the more polar excited state, leading to a red shift in the emission spectrum. For a hypothetical zinc complex with a ligand containing a 6-bromohexyl moiety, one could expect solvatochromic behavior if the ligand architecture supports such charge transfer. The table below illustrates typical solvatochromic shifts observed in related zinc complexes.

Table 1: Illustrative Solvatochromic Behavior of Luminescent Zinc Complexes

| Complex Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| [Zn(L1)₂] | Toluene | 419 | 467 | ~2500 |

| [Zn(L1)₂] | Dichloromethane | - | 490 | ~2000 (red shift) |

| [Zn(L2)X₂] | Dichloromethane | 287 | 392 | - |

| [Zn(L2)X₂] | Acetonitrile | 287 | 450 | ~3500 (red shift) |

Data is illustrative and based on findings for various zinc complexes with nitrogen-coordinating ligands. L1 and L2 represent different organic ligands capable of ILCT.

The intensity of luminescence can also be dramatically affected by the state of the complex. For example, some zinc complexes exhibit weak luminescence in solution or in a hydrated crystalline form but become strongly emissive upon dehydration. researchgate.net This is often attributed to the removal of water molecules that can quench luminescence through vibrational coupling.

Energy Transfer and Charge Transfer Phenomena within Zinc Complexes

Energy transfer and charge transfer are fundamental processes that govern the photophysical behavior of zinc complexes. Due to the filled d-orbitals of the Zn(II) ion, metal-to-ligand charge transfer (MLCT) transitions are generally not observed. rsc.org Instead, the photochemistry is dominated by ligand-based phenomena, primarily intra-ligand charge transfer (ILCT) and, in some cases, ligand-to-ligand charge transfer (LLCT) or photoinduced electron transfer (PET).

Intra-ligand Charge Transfer (ILCT): As mentioned, ILCT is a common de-excitation pathway in zinc complexes with donor-acceptor substituted ligands. nih.gov Upon photoexcitation, an electron is promoted from a higher occupied molecular orbital (HOMO), often localized on an electron-donating part of the ligand, to a lower unoccupied molecular orbital (LUMO), localized on an electron-accepting part. acs.org This process creates a charge-separated excited state, which is responsible for the observed solvatochromism. The design of ligands with appropriate donor and acceptor moieties is crucial for achieving efficient ILCT.

Energy Transfer: In multicomponent systems, such as polynuclear zinc complexes or supramolecular assemblies, photoinduced energy transfer can occur. oup.com This can involve triplet-triplet energy transfer (TTET) from a populated triplet excited state of one complex or ligand to another. nih.govsandia.gov While zinc complexes typically exhibit fluorescence from singlet excited states, suitable ligand design can promote intersystem crossing to a triplet state. nih.govacs.orgsandia.gov This triplet state can then act as an energy donor. For instance, zinc complexes with specific ligands have been shown to act as sensitizers for triplet-triplet annihilation upconversion. nih.govsandia.gov

Photoinduced Electron Transfer (PET): Zinc complexes can also participate in photoinduced electron transfer reactions. The excited state of the complex, often the ³ILCT state, can be sufficiently long-lived and possess the right redox potential to either donate or accept an electron from another molecule. nih.govresearchgate.netsandia.gov For example, the ³ILCT state of certain zinc complexes has been shown to be quenched by electron acceptors, leading to the formation of the oxidized zinc complex and the reduced acceptor radical anion. researchgate.net The rate of this electron transfer is dependent on the driving force of the reaction and the distance between the donor and acceptor.

In the context of a complex like "Zinc, bis(6-bromohexyl)-", the bromohexyl chains themselves are not typically photoactive. However, their presence could influence the conformation and packing of the complexes, which in turn could affect intermolecular energy or charge transfer processes in the solid state or in aggregates. Furthermore, the bromine atom could potentially participate in heavy-atom effects, which might influence intersystem crossing rates, although this is speculative without direct experimental evidence.

Theoretical and Computational Elucidation of Coordination Behavior

Theoretical and computational methods are invaluable tools for understanding the coordination chemistry of zinc complexes at a molecular level. They provide insights into electronic structure, geometry, and dynamic behavior that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a standard method for studying the ground and excited state properties of transition metal complexes, including those of zinc. scielo.org.mxnih.govresearchgate.net DFT calculations can accurately predict the geometric parameters of zinc complexes, such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.goveurjchem.com

For zinc complexes with polypyridyl ligands, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the complex, confirming the coordination number and geometry (e.g., tetrahedral, square pyramidal, or octahedral) around the zinc center. researchgate.netmdpi.com

Analyze Electronic Structure: Calculate the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). This analysis is crucial for understanding the nature of electronic transitions. nih.gov For instance, in complexes exhibiting ILCT, the HOMO is typically located on the electron-donating part of the ligand, while the LUMO is on the electron-accepting part. acs.org

Simulate Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy. d-nb.info This helps in assigning the character of these transitions (e.g., LC or ILCT).

Elucidate Bonding: Natural Bond Orbital (NBO) analysis can provide information about the charge distribution within the complex and the nature of the metal-ligand bonds, quantifying the degree of covalent and ionic character. nih.govrsc.org

Table 2: Representative DFT-Calculated Parameters for Zinc Complexes

| Complex Type | DFT Functional/Basis Set | Calculated Property | Value | Experimental Comparison |

|---|---|---|---|---|

| [Zn(terpy)Cl₂] | M06/6-311++G(d,p) | Zn-N bond length (Å) | 2.1-2.2 | Consistent with X-ray data |

| [Zn(bpy)X₂] | B3LYP/6-311G | N-Zn-N bite angle (°) | ~80° | Agrees with crystallographic data |

| [Zn(L)₂(OOCH)₂] | B3LYP/6-31G* | HOMO-LUMO gap (eV) | 5.57 | Correlates with electronic spectra |

This table presents illustrative data from DFT studies on various zinc complexes to show the types of parameters that can be obtained.

Molecular Dynamics Simulations for Assembly Dynamics

While DFT provides a static picture of a single molecule or a small cluster, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their assemblies over time. acs.orgaip.org MD simulations are particularly useful for understanding processes like self-assembly, ligand exchange, and conformational changes in solution or in the solid state.

For zinc coordination complexes, MD simulations can be challenging due to the need for accurate force fields that can correctly describe the metal-ligand interactions. The coordination geometry of zinc can be flexible, and standard force fields may not always reproduce the correct coordination number and geometry. frontiersin.org To address this, specialized force fields and techniques, such as the use of cationic dummy atoms, have been developed to better model the directional nature of the coordination bonds in zinc complexes. nih.govresearchgate.net

MD simulations can provide insights into:

Self-Assembly: The formation of supramolecular structures or coordination polymers from individual metal ions and ligands in solution can be simulated. This can reveal the intermediate steps and the preferred aggregation pathways. aip.org

Ligand Exchange Dynamics: The rates and mechanisms of ligand exchange reactions at the zinc center can be investigated. This is particularly relevant for understanding the reactivity and stability of the complexes in different environments. nih.govrsc.org

Solvent Effects: The role of solvent molecules in the coordination sphere and in mediating interactions between complexes can be explicitly studied.

In the context of "Zinc, bis(6-bromohexyl)-" and its derivatives, MD simulations could be used to model how these molecules might self-assemble in solution or on a surface. The simulations could predict how the bromohexyl chains interact with each other and with the solvent, potentially leading to the formation of ordered structures like micelles or layers. This information would be critical for designing materials with specific nanoscale architectures.

Polymerization Applications and Functional Materials Development

Monomeric Precursors in Conjugated Polymer Synthesis

The utility of bis(6-bromohexyl)zinc in polymer chemistry primarily lies in its role as a monomeric precursor for the creation of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which imparts them with unique electronic and optical properties.

Zinc-Catalyzed or Mediated Polymerization Routes

Zinc-catalyzed polymerization methods are instrumental in the synthesis of various polymers. For instance, zinc acetate (B1210297) has been effectively used to catalyze both the depolymerization and polymerization of poly(ε-caprolactone) (PCL), demonstrating the versatility of zinc compounds in polymer chemistry. d-nb.info In the context of conjugated polymers, organozinc compounds like bis(6-bromohexyl)zinc can participate in cross-coupling reactions, which are fundamental to building the polymer backbone. While direct zinc-catalyzed polymerization of this specific compound is a specialized area, the principles of zinc-mediated polymerization are well-established. For example, zinc bisguanidine complexes have been shown to be highly effective catalysts for the ring-opening polymerization of lactide and ε-caprolactone, producing biodegradable polyesters with high crystallinity. nih.gov

Incorporation of Bis(6-bromohexyl)zinc into Conjugated Polymer Backbones

Bis(6-bromohexyl)zinc and its derivatives are key components in the synthesis of various conjugated polymers. A primary method for this incorporation is through Grignard Metathesis (GRIM) polymerization. osti.gov This technique allows for the synthesis of highly regioregular polymers, such as poly(3-(6'-bromohexyl)thiophene) (P3BrHT), where the bromohexyl side chains are precisely arranged along the polymer backbone. osti.govcmu.edu This regioregularity is crucial for achieving desirable electronic properties.

Another significant polymerization technique is the Suzuki cross-coupling reaction. nih.govmdpi.com In this method, a derivative of bis(6-bromohexyl)zinc, such as 2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene, can be reacted with other monomers to create alternating copolymers. nih.gov For example, this fluorene (B118485) derivative can be polymerized with monomers like 2,1,3-benzothiadiazole (B189464) to produce polyfluorene-based copolymers. nih.gov These reactions are typically catalyzed by palladium complexes. mdpi.comnih.gov

The bromohexyl groups on the monomer play a dual role: they enhance the solubility of the resulting polymer in organic solvents, facilitating processing, and they provide reactive sites for further functionalization. smolecule.com

Control of Polymer Regioregularity and Molecular Weight

The control over polymer structure, specifically regioregularity and molecular weight, is paramount for tailoring the properties of conjugated polymers for specific applications. semanticscholar.orgrsc.org

Regioregularity: In polymers like polythiophenes, the way the monomer units are linked together (head-to-tail or head-to-head/tail-to-tail) significantly impacts the material's electronic and optical properties. semanticscholar.org GRIM polymerization, often used with thiophene (B33073) monomers bearing a 6-bromohexyl side chain, is a powerful method for achieving high head-to-tail (HT) regioregularity. osti.govcmu.edu This ordered structure leads to better π-stacking between polymer chains, enhancing charge carrier mobility, which is crucial for applications in field-effect transistors and solar cells. semanticscholar.org

Molecular Weight: The molecular weight and its distribution (polydispersity) are also critical parameters. Techniques like catalyst-transfer polycondensation (CTP) offer precise control over the chain length and yield polymers with narrow molecular weight distributions. smolecule.com In Suzuki polycondensation, the reaction conditions, including the choice of catalyst and solvent, can be optimized to control the molecular weight of the resulting copolymers. mdpi.com For instance, microwave-assisted Suzuki polycondensation has been shown to accelerate polymerization and increase yields while maintaining control over the polymer size. mdpi.com

Post-Polymerization Functionalization of Bromohexyl-Containing Polymers

A key advantage of incorporating bromohexyl side chains into conjugated polymers is the ability to perform post-polymerization functionalization. This strategy allows for the introduction of a wide range of chemical functionalities onto a pre-synthesized polymer backbone, providing a versatile route to new materials without the need to synthesize complex monomers for each desired function. cmu.eduresearchgate.netutexas.edu

Conversion of Bromine Sites to Diverse Functional Groups

The bromine atoms on the hexyl side chains of polymers like poly[3-(6-bromohexyl)thiophene] serve as reactive handles for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups. cmu.eduresearchgate.net For example, the bromine can be displaced by:

Azide (B81097) ions (from sodium azide) to form an azide-functionalized polymer. This can then be reduced to an amine. cmu.edu

Thioacetate ions (from potassium thioacetate), which can subsequently be reduced to a thiol. cmu.edu

Carboxylic acid precursors , such as lithiated 2,4,4-trimethyloxazoline, followed by hydrolysis to yield a carboxylic acid-functionalized polymer. cmu.edu

Tertiary amines to create quaternary ammonium (B1175870) salts, leading to the formation of cationic polymers. smolecule.com

This versatility enables the synthesis of a library of functional polymers from a single precursor polymer, each with tailored properties for specific applications. researchgate.netresearchgate.net

Synthesis of Cationic Polyelectrolytes and Ionic Polymers

A particularly important application of post-polymerization functionalization of bromohexyl-containing polymers is the synthesis of cationic conjugated polyelectrolytes (CPEs). osti.govnih.gov These materials possess both the electronic properties of conjugated polymers and the solubility in polar solvents afforded by their ionic side chains. rsc.org

The synthesis typically involves reacting the bromohexyl-functionalized precursor polymer with a tertiary amine, such as trimethylamine (B31210), or an imidazole (B134444) derivative. osti.govnih.govnih.gov This quaternization reaction converts the neutral bromohexyl groups into positively charged quaternary ammonium or imidazolium (B1220033) groups, respectively. osti.gov The counter-ion can be exchanged to fine-tune the polymer's properties. researchgate.net

These cationic polyelectrolytes have shown promise in a variety of applications, including:

Biosensors: Their water solubility and ability to interact with biological molecules make them suitable for use in DNA microarrays. nih.gov

Antibacterial agents: Some cationic conjugated polymers exhibit antimicrobial activity. nih.gov

Organic electronics: They can be used in organic light-emitting diodes (OLEDs) and as components in solid polymer electrolytes for batteries, where they can conduct both ions and electrons. osti.govfigshare.com

Engineering of Advanced Polymeric Materials

The organometallic compound Zinc, bis(6-bromohexyl)- serves as a critical, though often transient, intermediate in the synthesis of specialized polymers. This dialkylzinc reagent is typically formed in situ from precursors containing two 6-bromohexyl groups, most notably 9,9-bis(6-bromohexyl)fluorene, through reaction with activated zinc metal or transmetallation. nih.gov The resulting organozinc species is a key building block in cross-coupling polymerization reactions, enabling the construction of precisely defined polymer architectures for advanced material applications.

Polymers for Organic Electronic Devices (e.g., OLEDs)

The development of high-performance organic light-emitting diodes (OLEDs) relies on the synthesis of conjugated polymers with tailored electronic and photophysical properties. Polyfluorenes (PFs) are a prominent class of polymers used in OLEDs due to their strong blue emission and excellent thermal stability. nih.gov The synthesis of these materials often employs palladium- or nickel-catalyzed cross-coupling reactions, such as Negishi coupling, where an organozinc intermediate is essential. nih.govorganic-chemistry.org

In this context, Zinc, bis(6-bromohexyl)- functions as a bismetallated (BB-type) monomer. It is typically generated from 2,7-dihalo-9,9-bis(6-bromohexyl)fluorene, which is first metallated and then transmetallated with a zinc salt like zinc bromide (ZnBr2). nih.gov This organozinc monomer is then copolymerized with a dihalo-comonomer (an AA-type monomer) to yield the final polyfluorene. nih.gov The use of microwave-assisted heating can significantly accelerate these Suzuki-type polymerizations, leading to high molecular weight polymers in a much shorter reaction time compared to conventional heating methods. researchgate.net The resulting polymers, such as those derived from 9,9-bis(6-bromohexyl)fluorene, are crucial for creating the emissive or electron-transporting layers in OLED devices. rsc.org For instance, cationic polyfluorenes synthesized from a neutral precursor polymer containing bromohexyl groups have been effectively used as electron-injection and transport layers in polymer LEDs. rsc.org

| Polymer Type | Synthesis Method | Application | Key Finding |

| Polyfluorenes (PFs) | Ni-catalyzed reductive polymerization (with zinc dust) | OLEDs | Produces highly conjugated and processable polymers suitable for electronic devices. nih.gov |

| Cationic Polyfluorenes | Suzuki polymerization of neutral precursor with bromohexyl groups, followed by quaternization | OLED Electron-Transport Layer (ETL) | The precursor polymer is soluble in organic solvents, allowing for characterization before conversion to the final water-soluble polyelectrolyte. rsc.org |

| Poly(9,9-dihexylfluorene)s | Microwave-assisted Suzuki Coupling | OLEDs | Achieves higher molecular weights (Mw up to 37,200 g/mol ) in minutes compared to hours with conventional heating. researchgate.net |

Tailoring Polymers for Specific Optical and Electronic Properties

The true versatility of incorporating a Zinc, bis(6-bromohexyl)- intermediate into polymerization lies in the functionality provided by the two 6-bromohexyl side chains on the resulting polymer. These chains act as handles for extensive post-polymerization modification, allowing for the fine-tuning of a material's optical and electronic characteristics for specific applications.

The bromine atoms on the hexyl chains are reactive sites that can be readily substituted with various nucleophiles. For example, reacting the bromohexyl-functionalized polymer with trimethylamine converts the neutral polymer into a cationic polyelectrolyte. rsc.org This transformation drastically alters the polymer's solubility (from organic solvents to water/alcohols) and electronic properties, making it suitable for use as an interlayer in polymer solar cells or as a component in biosensors. rsc.orgpolymer-korea.or.kr

Furthermore, these bromohexyl groups can be converted to other functional groups, such as azides. In the synthesis of poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-azidohexyl)fluorene)] (PFA), a precursor polymer with bromohexyl groups is first synthesized and then reacted with sodium azide to replace the bromine atoms with azide groups. researchgate.net This functionalization facilitates cross-linking, which can be used to stabilize the material and tune its emissive properties for applications like high-quality white light generation in specialized LEDs. researchgate.net This ability to chemically modify the polymer after its initial synthesis provides a powerful strategy for creating a diverse range of functional materials from a common polymeric precursor.

| Precursor Polymer | Functionalization Reaction | Resulting Functional Group | Modified Property | Application |

| Poly{1,4-(2/3-aminobenzene)-co-alt-2,7-[9,9´-bis(6''-bromohexyl)fluorene]} (PAFBr) | Reaction with Trimethylamine | Trimethylammonium Bromide | Cationic polyelectrolyte, altered solubility | Biochemical research, sensors researchgate.net |

| Poly[(9,9-dihexylfluorene)-co-alt-(9,9-bis-(6-bromohexyl)fluorene)] (PFB) | Reaction with Sodium Azide | Azide | Facilitates cross-linking, tunes emission | White emitting LEDs researchgate.net |

| Neutral polyfluorene with bromohexyl chains | Quaternization with Trimethylamine | Quaternary Ammonium Salt | Water-soluble cationic polymer | OLED ETLs, biosensors rsc.org |

Advanced Research Applications and Characterization Methodologies

Applications in Chemical and Biosensing Platforms

Organozinc compounds are integral to the development of sophisticated chemical and biosensing technologies. The utility of compounds like "Zinc, bis(6-bromohexyl)-" would likely be as a synthon for creating more complex sensing molecules rather than as a sensor itself.

Fluorescent sensors for metal ions, including zinc ions (Zn²⁺), often operate on principles of fluorescence quenching or enhancement. These sensors are typically small organic molecules designed to exhibit a change in their fluorescent properties upon binding to a target analyte. The detection mechanisms can be broadly categorized into fluorescence quenching, fluorescence enhancement, and ratiometric sensing. nih.gov

Chelation-enhanced fluorescence (CHEF) is a common mechanism where the binding of a metal ion to a fluorophore-ligand system restricts intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. nih.gov Conversely, the presence of certain metal ions can lead to fluorescence quenching through processes like electron or energy transfer. The design of such fluorescent probes is a significant area of research, with a continuous need for sensors that are easy to prepare, highly sensitive, and selective for specific analytes like Zn²⁺. nih.gov

The development of chemosensors for the selective recognition of specific analytes is a critical area of analytical chemistry. A significant challenge in this field is designing sensors that can differentiate between ions with similar chemical properties, such as Zn²⁺ and Cd²⁺. nih.gov The recognition mechanism often relies on the specific coordination chemistry between the sensor molecule and the target analyte. For instance, the coordination of Zn²⁺ to a probe can inhibit C=N isomerization, leading to a noticeable enhancement in fluorescence, which forms the basis of detection. nih.gov

While "Zinc, bis(6-bromohexyl)-" itself is not a sensor, its bromohexyl functionalities could be synthetically modified to incorporate fluorophores and specific binding sites for the chemo-recognition of various analytes.

Fluorescent sensors are valuable tools for imaging and detecting metal ions within biological systems. Zinc is a vital metal ion in neurobiology, and fluorescent sensors have been developed to study its distribution and function in the brain. nih.gov These sensors are designed to be "turn-on" or ratiometric probes that respond to changes in labile zinc concentrations in aqueous environments at physiological pH. nih.gov By modifying the fluorophore and the zinc-binding unit, researchers can create sensors with a range of photophysical properties and binding affinities suitable for biological imaging. nih.gov A compound like "Zinc, bis(6-bromohexyl)-" could serve as a starting material for the synthesis of such specialized biosensors, where the alkyl chains could be functionalized to improve cell permeability or target specific cellular compartments.

Catalytic Applications in Complex Organic Transformations

Organozinc reagents are widely used in organic synthesis due to their moderate reactivity and high functional group tolerance.

"Zinc, bis(6-bromohexyl)-" is classified as a diorganozinc compound. These reagents are valuable intermediates in a variety of carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Negishi coupling. organicreactions.orgsigmaaldrich.com The presence of empty p orbitals on the zinc atom allows for facile transmetalation with transition metal complexes, which is a key step in many catalytic cycles. organicreactions.org

The synthesis of functionalized organozinc compounds can be achieved through the direct insertion of activated zinc into organic halides. organic-chemistry.org A common method involves the use of zinc powder in the presence of lithium chloride (LiCl) in an appropriate solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is effective for a range of alkyl and aryl bromides and is compatible with various functional groups. organic-chemistry.org Therefore, "Zinc, bis(6-bromohexyl)-" could potentially be synthesized from 1,6-dibromohexane (B150918) and activated zinc.

The resulting organozinc reagent can then be used in subsequent coupling reactions. The reactivity and stability of organozinc reagents can be influenced by their method of preparation. sigmaaldrich.com

Table 1: Selected Transition Metal-Catalyzed Reactions Involving Organozinc Reagents

| Reaction Name | Catalyst | Reactants | Product |

|---|---|---|---|

| Negishi Coupling | Palladium or Nickel | Organozinc compound, Organic halide | Coupled product |

| Michael Addition | Copper(I) | Organozinc compound, α,β-Unsaturated carbonyl | 1,4-Addition product |

While diorganozinc compounds are typically used as stoichiometric reagents in transition metal-catalyzed reactions (a form of homogeneous catalysis), there is growing interest in developing more sustainable catalytic systems. Zinc-based materials, such as zinc oxides modified with transition metals, have been investigated as heterogeneous photocatalysts. nih.gov These materials can be active under UV and visible light for the degradation of organic pollutants. nih.gov

In the realm of homogeneous catalysis, various zinc compounds serve as catalysts for a range of organic transformations. tib-chemicals.com For instance, zinc acetate (B1210297) and zinc acetylacetonate are used in various industrial processes. tib-chemicals.com While "Zinc, bis(6-bromohexyl)-" is unlikely to be a catalyst in its own right, it could be a precursor for the synthesis of novel homogeneous or heterogeneous zinc-based catalysts. The bromohexyl chains offer sites for immobilization onto a solid support to create a heterogeneous catalyst or for the attachment of ligands to modulate the activity of a homogeneous catalyst.

Energy-Related Applications

The bifunctional nature of Zinc, bis(6-bromohexyl)-, with its reactive carbon-zinc bonds and terminal bromine atoms, makes it a valuable starting material for the synthesis of complex molecules with applications in energy conversion and storage.

Zinc, bis(6-bromohexyl)- is a suitable precursor for the synthesis of advanced photosensitizing materials like zinc porphyrazines and their structural analogues, phthalocyanines. nih.govresearchgate.net These macrocyclic compounds are noted for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, a critical property for applications in photovoltaics and photodynamic therapy. nih.gov

In the synthesis of such macrocycles, dialkylzinc compounds can serve as the source for the central zinc metal ion, which is crucial for tuning the electronic and photophysical properties of the final material. The 6-bromohexyl chains of the precursor are particularly significant. The terminal bromine atoms act as reactive handles, allowing for post-synthesis modification or for the molecule to be covalently bonded to polymer backbones or surfaces. This functionalization is key to improving material processability, solubility, and interfacial properties in devices. The synthesis of a zinc bis(1,4-didecylbenzo)-bis(2,3-pyrido) porphyrazine, for example, highlights the integration of a zinc core into a complex photosensitizing structure. nih.govresearchgate.net

In the field of renewable energy, Zinc, bis(6-bromohexyl)- can be envisioned as a foundational component for creating novel organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.gov Zinc-based complexes, particularly zinc-phthalocyanines, have been successfully employed as sensitizers in DSSCs. researchgate.netnih.gov These dyes are responsible for light absorption and the subsequent injection of electrons into a wide-bandgap semiconductor, typically zinc oxide (ZnO) or titanium dioxide (TiO2). jscimedcentral.com

The development of efficient DSSCs relies on the careful design of the dye's molecular structure to optimize light-harvesting efficiency, electron injection, and charge recombination dynamics. researchgate.net Starting with a precursor like Zinc, bis(6-bromohexyl)-, chemists can utilize the terminal bromine atoms to introduce anchoring groups (such as carboxylic acids) necessary for binding the dye to the semiconductor surface. Furthermore, the hexyl chains can be modified to prevent dye aggregation and control the electronic communication between the dye and the redox electrolyte, which are critical factors for achieving high power conversion efficiencies. iciq.org

While Zinc, bis(6-bromohexyl)- is not itself an energetic material, its structure is a template for the synthesis of energetic coordination compounds (ECCs) based on established zinc coordination principles. mdpi.comnih.gov ECCs are a class of materials where a metal center, such as zinc(II), coordinates with energetic ligands or is paired with oxidizing counter-ions (e.g., perchlorate, nitrate, or azide). mdpi.comenergetic-materials.org.cn These materials are researched for their potential as "green" alternatives to traditional lead-based primary explosives. nih.gov

The key to transforming Zinc, bis(6-bromohexyl)- into an energetic material precursor lies in the reactivity of the carbon-bromine bond. The bromide is an excellent leaving group and can be readily substituted by energetic functional groups, most notably the azide (B81097) ion (N₃⁻), to form a diazido-functionalized alkane. This modified ligand can then be coordinated to a metal center. A known energetic compound, [Zn(N₂H₄)₂(N₃)₂]n, demonstrates the principle of incorporating zinc and azide groups to create a high-nitrogen material with explosive properties. energetic-materials.org.cn Therefore, the bromohexyl chains of the parent compound provide a synthetic route to ligands that, when coordinated to zinc or other transition metals, could form novel ECCs with tailored sensitivity and energetic performance. energetic-materials.org.cnenergetic-materials.org.cn

Advanced Spectroscopic and Structural Elucidation Techniques

To fully understand the structure and purity of Zinc, bis(6-bromohexyl)- and its derivatives, advanced analytical methods are required. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organozinc compounds like Zinc, bis(6-bromohexyl)-. escholarship.orguu.nl Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. mdpi.comacs.org

In the ¹H NMR spectrum, the protons on the carbon adjacent to the bromine atom (C6) would appear at the most downfield chemical shift (highest ppm value) within the alkyl chain due to the deshielding effect of the electronegative bromine. libretexts.org Conversely, the protons on the carbon directly bonded to the zinc atom (C1) would also experience a distinct chemical shift. The protons on the intermediate methylene groups (C2-C5) would appear as complex multiplets in the typical alkyl region.

Similarly, the ¹³C NMR spectrum would show six distinct signals corresponding to the six chemically non-equivalent carbon atoms in the bromohexyl chain. libretexts.orgyoutube.com The carbon attached to bromine (C6) and the carbon attached to zinc (C1) would be the most readily identifiable signals. This detailed analysis allows for unambiguous confirmation of the compound's identity and purity.